(S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate
Overview
Description
(S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C21H32N2O5 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
(S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate and related compounds have been explored in various synthetic and structural analyses. Studies have focused on their synthesis, crystal structure, and potential biological activity. For instance, the synthesis and crystal structure of novel N-(α-bromoacyl)-α-amino esters containing the Valyl moiety have been reported, highlighting their low cytotoxicity and absence of antibacterial and anti-inflammatory activity, which could be beneficial for their incorporation in prodrugs (Yancheva et al., 2015). Similarly, the title compound's polymorphic forms have been studied for their molecular conformation, revealing unusual packing for a protected dipeptide containing at least one α,α-disubstituted residue (Gebreslasie et al., 2011).
Biological Activity Screening
The potential biological activities of derivatives have been a subject of investigation, with studies on their cytotoxicity, anti-inflammatory, and antibacterial activities. Despite the absence of significant activity in some cases, the favorable pharmacokinetic behavior and toxicological properties suggest these compounds could be valuable in designing carrier-linked prodrug strategies (Smelcerovic et al., 2016).
DNA Binding Interactions
Research into the DNA binding interactions of amide-substituted derivatives has provided insights into their potential as pharmacophores for anticancer agents. Studies have examined their binding with ds.DNA through various experimental and theoretical techniques, suggesting their interaction via intercalation and external bindings (Arshad et al., 2017).
Anticancer Agent Design
The synthesis of functionalized amino acid derivatives, including those related to this compound, has been explored for their potential in designing new anticancer agents. Some compounds have shown promising cytotoxicity in ovarian and oral cancers, indicating their potential utility in anticancer strategies (Kumar et al., 2009).
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O5/c1-14(2)12-16(23-20(26)28-21(3,4)5)18(24)22-17(19(25)27-6)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHDSIZCAIEPCM-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207437 | |
Record name | tert-Butyloxycarbonyl-leucylphenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5874-73-7 | |
Record name | tert-Butyloxycarbonyl-leucylphenylalanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyloxycarbonyl-leucylphenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the movement of Boc-Leu-Phe-OMe within a membrane bilayer?
A1: The research used solid-state NMR with deuterium (2H) and nitrogen-15 (15N) labeling to study Boc-Leu-Phe-OMe's movements within phospholipid bilayers []. The results show that this hydrophobic peptide doesn't stay rigid. Instead, it exhibits significant overall and internal flexibility. Interestingly, the study found that the peptide's motions are strongly influenced by the surrounding lipid molecules' movements []. This suggests a dynamic interplay between the peptide and the membrane environment.
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